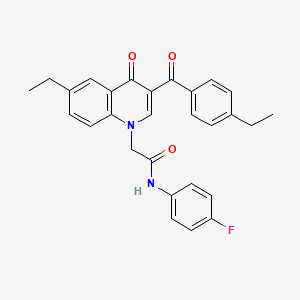![molecular formula C26H25N5O4S B2653381 N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide CAS No. 309969-68-4](/img/structure/B2653381.png)
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide is a useful research compound. Its molecular formula is C26H25N5O4S and its molecular weight is 503.58. The purity is usually 95%.
BenchChem offers high-quality N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
Compounds like quinoline and furan derivatives have been synthesized through various chemical reactions, demonstrating the versatility of these scaffolds in chemical synthesis. For example, the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline involved the coupling of quinoline-6-amine with furan-2-carbonyl chloride, followed by reactions leading to electrophilic substitution and nucleophilic substitution reactions (El’chaninov & Aleksandrov, 2017). These methods illustrate the potential for creating diverse derivatives, which could be applied to the synthesis and functionalization of the compound .
Anticancer Activity
The anticancer activity of quinoline and furan derivatives has been explored through the synthesis and evaluation of compounds like tetrahydrothieno[2,3-b]quinolones-2-carboxamides derivatives, showing significant antiproliferative activity against various cancer cell lines. For instance, certain derivatives were found to exhibit potent activity, particularly against melanoma and breast cancer cell lines, hinting at the therapeutic potential of structurally related compounds (Hung et al., 2014).
Antimicrobial Activity
The antimicrobial activity of quinoline derivatives has been investigated, with some compounds showing good to moderate activity against a variety of microorganisms. This suggests that modifications to the quinoline scaffold, possibly including the introduction of triazole and furan groups as seen in the compound of interest, could lead to new antimicrobial agents (Özyanik et al., 2012).
Enzyme Inhibition
Research into furan-amidines and their analogues, including changes to the furan ring and amidine group, has been conducted to evaluate their potential as enzyme inhibitors, such as inhibitors of NQO2, which is of interest in cancer chemotherapy and malaria treatment. These studies offer insights into how structural variations can impact biological activity and enzyme specificity (Alnabulsi et al., 2018).
Eigenschaften
IUPAC Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O4S/c1-34-21-12-5-4-11-20(21)31-23(16-27-25(33)22-13-7-15-35-22)28-29-26(31)36-17-24(32)30-14-6-9-18-8-2-3-10-19(18)30/h2-5,7-8,10-13,15H,6,9,14,16-17H2,1H3,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDNIENNYYLINP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3CCCC4=CC=CC=C43)CNC(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

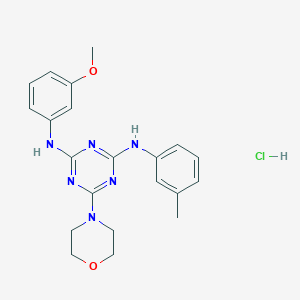
![N1-(3-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2653299.png)
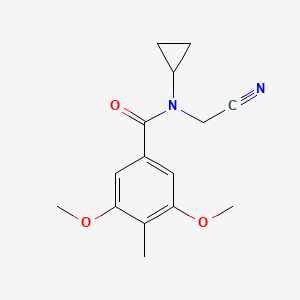
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1,3-benzothiazol-2-yl)propanoate](/img/structure/B2653302.png)
![[(3,4-Dichlorophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B2653303.png)
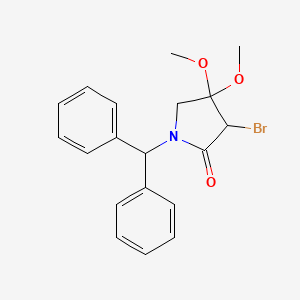
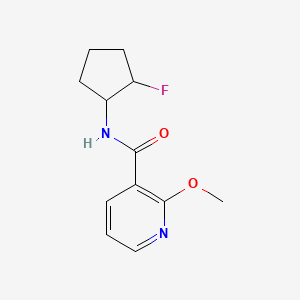
![4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2653307.png)

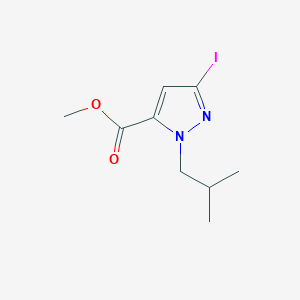
![8-Thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-amine hydrochloride](/img/structure/B2653313.png)
![5-[(4-Bromopyrazol-1-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B2653314.png)
